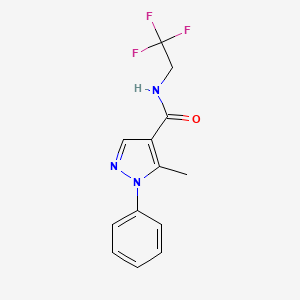

5-methyl-1-phenyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide

Description

5-Methyl-1-phenyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by a 1-phenyl substituent, a methyl group at position 5, and a trifluoroethyl-linked carboxamide at position 3. The trifluoroethyl group enhances lipophilicity and metabolic stability, which are critical for drug bioavailability.

Properties

IUPAC Name |

5-methyl-1-phenyl-N-(2,2,2-trifluoroethyl)pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N3O/c1-9-11(12(20)17-8-13(14,15)16)7-18-19(9)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMXQHDZNBUONH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-phenyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide typically involves the following steps:

Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst.

Addition of the Trifluoroethyl Group: The trifluoroethyl group can be added through a nucleophilic substitution reaction using a trifluoroethyl halide.

Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

Substitution: The trifluoroethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that pyrazole derivatives exhibit promising anticancer activity. The compound's structural features allow it to interact with biological targets involved in cancer progression. For instance, a study on similar pyrazole derivatives demonstrated their ability to inhibit tumor growth in vitro and in vivo models, suggesting that 5-methyl-1-phenyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide could be developed further for anticancer therapies .

Anti-inflammatory Activity

Pyrazole compounds are known for their anti-inflammatory properties. Preliminary studies suggest that this specific compound may inhibit key inflammatory pathways, potentially leading to the development of new anti-inflammatory drugs. The trifluoroethyl group is hypothesized to enhance the compound's potency and selectivity .

Agrochemicals

Pesticide Development

The unique chemical structure of this compound makes it a candidate for pesticide formulation. Its efficacy against specific pests can be attributed to its ability to disrupt biological processes in target organisms. Comparative studies have shown that similar compounds can effectively reduce pest populations while minimizing environmental impact .

Herbicide Potential

The compound's ability to modulate plant growth regulators suggests potential applications as an herbicide. Research into related pyrazole derivatives has shown promise in selectively inhibiting weed species without harming crops, indicating that this compound could be further explored in agricultural settings .

Materials Science

Polymer Additives

In materials science, the incorporation of pyrazole derivatives into polymer matrices has been studied for enhancing thermal stability and mechanical properties. The trifluoroethyl group can improve the compatibility of the compound with various polymers, leading to advanced materials with tailored properties for specific applications such as coatings and composites .

Nanotechnology Applications

Recent advancements in nanotechnology have opened avenues for utilizing this compound in the synthesis of nanomaterials. Its unique chemical properties allow it to act as a stabilizing agent during nanoparticle formation, which is critical for developing functional nanomaterials used in electronics and drug delivery systems .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the anticancer effects of pyrazole derivatives similar to this compound. The research demonstrated significant cytotoxic effects on breast cancer cell lines, paving the way for further investigations into its mechanism of action and therapeutic potential .

Case Study 2: Agrochemical Application

Field trials conducted with a related pyrazole compound showed a marked decrease in aphid populations on treated crops compared to untreated controls. This study highlights the potential for developing effective pest control solutions using pyrazole derivatives like this compound .

Mechanism of Action

The mechanism of action of 5-methyl-1-phenyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The trifluoroethyl group can enhance its binding affinity and specificity, while the pyrazole core can modulate its activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-methyl-1-phenyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide with two pyrazole carboxamide derivatives from recent patents and synthetic studies. Key differences in substituents and pharmacological implications are highlighted.

Table 1: Structural and Functional Comparison

Key Structural Differences and Implications

Substituent Positioning :

- The target compound’s 1-phenyl group contrasts with chlorophenyl substituents in analogs , which introduce halogen bonding for enhanced receptor affinity.

- The trifluoroethyl carboxamide in the target compound differs from triazole-pyridine or pyridylmethyl moieties, impacting solubility and target engagement.

Lipophilicity vs. Polarity: The target compound’s trifluoroethyl group increases lipophilicity (logP ~3.5 estimated), favoring blood-brain barrier penetration. In contrast, the triazole-pyridine group in reduces logP (~2.8) but improves aqueous solubility.

The trifluoromethyl group in is associated with stronger CB2 affinity compared to CB1 in cannabinoid receptor studies , implying the target compound’s trifluoroethyl group may similarly influence selectivity.

Biological Activity

5-Methyl-1-phenyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole family, noted for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and agriculture.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole core, a trifluoroethyl group, and a phenyl ring. The presence of the trifluoroethyl group enhances lipophilicity and may influence biological interactions.

Chemical Information:

- IUPAC Name: this compound

- Molecular Formula: C13H12F3N3O

- CAS Number: 1706188-40-0

Antitumor Activity

Recent studies indicate that pyrazole derivatives, including this compound, exhibit significant antitumor properties. The compound has been evaluated for its inhibitory effects on various cancer cell lines. For instance, it has shown promising results against BRAF(V600E) mutations, which are prevalent in several types of cancer. The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance antitumor efficacy .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have demonstrated that this compound can reduce inflammation markers significantly compared to standard anti-inflammatory drugs .

Antimicrobial Activity

The antimicrobial potential of this compound has been assessed against various bacterial strains. It has demonstrated effectiveness in inhibiting the growth of pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

The biological activity of this compound is attributed to its ability to interact with multiple molecular targets. The trifluoroethyl group is believed to enhance binding affinity to specific enzymes and receptors involved in disease pathways. For example:

- Enzyme Inhibition: The compound may inhibit enzymes critical for cancer cell proliferation.

- Receptor Binding: It can modulate receptor activities related to inflammatory responses.

Case Studies and Research Findings

Applications in Medicine and Agriculture

Given its diverse biological activities, this compound holds potential as a lead compound for drug development targeting cancer and inflammatory diseases. Additionally, its herbicidal properties make it a candidate for agricultural applications aimed at controlling weed growth effectively .

Q & A

Q. What are the key considerations for optimizing the synthesis of 5-methyl-1-phenyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide?

The synthesis of pyrazole-carboxamide derivatives typically involves cyclocondensation and subsequent functionalization. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (a precursor) is synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis . Key optimization parameters include reaction temperature, solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents. Statistical experimental design (e.g., factorial designs) can minimize trials while maximizing yield and purity .

Q. How can solubility limitations of this compound be addressed in biological assays?

Low aqueous solubility is common in trifluoroethyl-substituted pyrazoles. Strategies include:

- Using co-solvents (e.g., DMSO ≤1% v/v) to maintain compound stability .

- Structural modifications, such as introducing hydrophilic groups (e.g., hydroxyl or amine) on the phenyl ring.

- Formulating as a salt or co-crystal to enhance bioavailability .

Q. What spectroscopic methods are most reliable for characterizing this compound?

- 1H/13C NMR : Confirm regiochemistry of the pyrazole ring and trifluoroethyl substitution.

- FTIR : Identify carboxamide C=O stretching (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- HRMS : Validate molecular weight (C₁₄H₁₃F₃N₃O expected m/z 320.10) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions for polymorph studies .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to target enzymes?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can model interactions with enzymes like COX-2 or kinases. Key steps:

- Prepare the ligand (optimize geometry at B3LYP/6-31G* level).

- Generate a homology model or retrieve a PDB structure of the target.

- Validate docking poses using binding free energy calculations (MM-PBSA/GBSA) .

- Compare results with experimental IC₅₀ values to refine predictions .

Q. What experimental approaches resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ or selectivity may arise from assay conditions (e.g., pH, ATP concentration in kinase assays). Mitigation strategies:

Q. How can QSAR models guide the design of derivatives with improved potency?

Quantitative Structure-Activity Relationship (QSAR) models require:

- A dataset of 20+ analogs with measured activity (e.g., pIC₅₀).

- Descriptors like logP, polar surface area, and electrostatic potential maps.

- Machine learning algorithms (e.g., Random Forest or SVM) to identify critical substituents. For example, trifluoroethyl groups enhance metabolic stability but may reduce solubility—balancing these via Hammett σ values is critical .

Methodological Challenges

Q. What strategies minimize byproduct formation during N-trifluoroethylation?

- Use a slow addition of 2,2,2-trifluoroethylamine to the activated carboxylic acid intermediate.

- Employ coupling agents like HATU or EDCI/HOBt to suppress racemization.

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

Q. How should researchers validate target engagement in cellular models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.